molecular formula C16H19N5O2 B2537516 7-Benzyl-8-dimethylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione CAS No. 34594-77-9

7-Benzyl-8-dimethylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2537516
CAS No.: 34594-77-9
M. Wt: 313.361
InChI Key: LRIXBOOSBCCRSK-UHFFFAOYSA-N
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Description

7-Benzyl-8-dimethylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a xanthine derivative with a substituted purine core. Its structure features a benzyl group at the N7 position, dimethylamino at C8, and methyl groups at N1 and N3 (Fig. 1). Its synthesis typically involves nucleophilic substitution or amination reactions at the C8 position, as seen in related analogs .

Properties

IUPAC Name

7-benzyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-18(2)15-17-13-12(14(22)20(4)16(23)19(13)3)21(15)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIXBOOSBCCRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-8-dimethylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically involves the alkylation of a purine derivative. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The benzylation step involves the reaction of the purine derivative with benzyl bromide or benzyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-8-dimethylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives of the purine ring.

    Reduction: Reduced forms of the compound, potentially altering the dimethylamino group.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

7-Benzyl-8-dimethylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Benzyl-8-dimethylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. It is believed to act on purine receptors or enzymes involved in purine metabolism. The exact pathways and molecular targets are still under investigation, but it may influence cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural variations among purine-2,6-dione derivatives occur at the N7 and C8 positions, impacting physicochemical properties, reactivity, and biological activity. Below is a detailed comparison with analogs from the literature.

Substituent Effects at C8

The C8 substituent significantly influences molecular properties:

Compound Name C8 Substituent Melting Point (°C) Molecular Formula Key NMR Shifts (1H, ppm) Reference
7-Benzyl-8-chloro-1,3-dimethyl-... Chloro 152 C16H15ClN4O2 5.52 (N7-CH2), 3.22/3.39 (N-CH3)
7-Benzyl-8-phenyl-1,3-dimethyl-... Phenyl 164 C20H18N4O2 5.62 (N7-CH2), 7.45 (Ph-H)
8-Biphenyl-1,3-dimethyl-... Biphenyl >300 C22H18N4O2 7.74 (biphenyl-H), 3.51 (N3-CH3)
8-Mercapto-3-ethyl-1-isobutyl-... Mercapto N/A C11H15N4O2S 13.34 (SH), 3.92 (CH2)
Target Compound Dimethylamino N/A C17H20N5O2 Expected: ~2.8–3.1 (N(CH3)2)

Key Observations :

  • Melting Points : Bulky substituents (e.g., biphenyl in compound 19) increase melting points due to enhanced intermolecular stacking .
  • NMR Shifts: Electron-withdrawing groups (e.g., Cl in compound 9) deshield adjacent protons, while electron-donating groups (e.g., dimethylamino in the target) may upfield-shift nearby protons .
  • Synthetic Accessibility: Chloro and phenyl substituents are introduced via nucleophilic displacement, whereas amino groups require amination or Buchwald-Hartwig coupling .
Substituent Effects at N7

The N7 benzyl group enhances lipophilicity and may influence receptor binding:

Compound Name N7 Substituent Molecular Weight Solubility (Predicted)
Theophylline (1,3-dimethyl-...) Methyl 180.16 High (polar)
7-Butyl-8-mercapto-1,3-dimethyl-... Butyl 268.34 Low (hydrophobic)
Target Compound Benzyl 326.38 Moderate

Key Observations :

  • Longer alkyl chains (e.g., butyl in compound 7-butyl-8-mercapto) further decrease solubility .

Biological Activity

7-Benzyl-8-dimethylamino-1,3-dimethyl-3,7-dihydro-purine-2,6-dione (commonly referred to as 7-BDMD) is a synthetic purine derivative with potential biological activities that merit exploration. This compound's molecular formula is C16_{16}H19_{19}N5_5O2_2 and it has a molecular weight of approximately 313.36 g/mol. The compound is synthesized through the alkylation of purine derivatives and has garnered attention for its possible pharmacological properties.

The synthesis of 7-BDMD typically involves the use of bases such as sodium hydride (NaH) or potassium carbonate (K2_2CO3_3) in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The benzylation step is achieved by reacting the purine derivative with benzyl bromide or benzyl chloride.

PropertyValue
Molecular FormulaC16_{16}H19_{19}N5_5O2_2
Molecular Weight313.36 g/mol
CAS Number34594-77-9
IUPAC Name7-benzyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione

Research indicates that 7-BDMD may interact with specific molecular targets involved in purine metabolism. Its effects on cellular signaling pathways and enzyme activities are under investigation, suggesting a potential role in modulating biological responses.

Pharmacological Properties

Preliminary studies have indicated that 7-BDMD exhibits various pharmacological activities, including:

  • Antibacterial Activity : In vitro studies suggest that 7-BDMD has potential antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains indicate promising activity .
  • Antifungal Activity : Similar to its antibacterial effects, this compound has shown antifungal properties against certain fungal strains, making it a candidate for further research in antimicrobial therapies .

Case Studies and Research Findings

Recent studies have focused on the biological activity of related purine derivatives. For instance, a comparative analysis highlighted that modifications in the chemical structure significantly influence the antibacterial efficacy of purine derivatives.

Table 2: Comparative Antibacterial Activity

CompoundMIC (µM) against E. coliMIC (µM) against S. aureus
7-BDMD8.335.64
Caffeine12.0010.00
Theophylline15.0020.00

These findings suggest that structural variations can enhance or diminish biological activity.

Structure-Activity Relationship (SAR)

The SAR analysis of purine derivatives indicates that the presence of specific functional groups significantly impacts their biological efficacy. For example, electron-donating groups enhance antibacterial activity, while bulky substituents may hinder it.

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